3-(2-Oxopiperidin-1-YL)propanoic acid

Lipophilicity Drug Design ADME

Choose this cost-effective building block for polar drug candidates and PROTAC linkers. With an XLogP3 of -0.6, it enhances aqueous solubility versus more lipophilic isomers. Its 3 rotatable bonds support bifunctional molecule design. ECHA-notified classification (H315, H319, H335) ensures regulatory clarity for scale-up.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 117705-04-1
Cat. No. B054340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopiperidin-1-YL)propanoic acid
CAS117705-04-1
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CCC(=O)O
InChIInChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12)
InChIKeyCZDCTKRGYQLASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxopiperidin-1-yl)propanoic acid (CAS 117705-04-1) | Building Block for Pharmaceutical Intermediates


3-(2-Oxopiperidin-1-yl)propanoic acid, with the CAS number 117705-04-1, is an organic compound characterized by a piperidine ring structure with an oxo group at the 2-position and a propanoic acid moiety, possessing a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol [1]. It serves as a versatile building block in chemical synthesis, utilized as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals . Its reactivity is derived from the combination of the carboxylic acid functional group and the ketone functionality within the piperidine ring .

Critical Distinctions for 3-(2-Oxopiperidin-1-yl)propanoic acid vs. Positional Isomers in Synthesis


Substituting 3-(2-Oxopiperidin-1-yl)propanoic acid with a closely related analog, such as its positional isomer 2-(2-Oxopiperidin-1-yl)propanoic acid (CAS 396129-92-3), is not scientifically or procedurally valid due to fundamental differences in molecular properties and intended application space. While both share the same molecular formula, the change in the position of the propanoic acid group from the 3- to the 2-position of the piperidin-2-one ring alters key physicochemical parameters like lipophilicity (XLogP3 values of -0.6 vs. 0.1) and rotatable bond count, which can significantly impact molecular conformation, solubility, and reactivity in downstream synthetic steps [1][2]. Furthermore, patent and vendor literature indicate divergent application domains, with the target compound being a general-purpose intermediate and the 2-isomer specifically cited for use in the preparation of penicillin analogs, underscoring that functional equivalence cannot be assumed and substitution poses a high risk of experimental failure or intellectual property deviation .

Quantitative Differentiation of 3-(2-Oxopiperidin-1-yl)propanoic acid from Positional Isomers


Lipophilicity Profile: XLogP3 of -0.6 vs. 0.1 for 2-Positional Isomer

The computed partition coefficient (XLogP3) for 3-(2-Oxopiperidin-1-yl)propanoic acid is -0.6, indicating higher hydrophilicity compared to its positional isomer 2-(2-Oxopiperidin-1-yl)propanoic acid, which has an XLogP3 of 0.1 [1][2]. This difference of 0.7 log units is substantial and predicts a 5-fold difference in partition coefficient between the two isomers.

Lipophilicity Drug Design ADME

Molecular Flexibility: 3 Rotatable Bonds vs. 2 for 2-Positional Isomer

3-(2-Oxopiperidin-1-yl)propanoic acid possesses 3 rotatable bonds, as computed by Cactvs 3.4.8.18, which is one more than the 2 rotatable bonds calculated for its 2-isomer counterpart [1][2]. This arises from the different attachment point of the propanoic acid side chain.

Conformational Analysis Molecular Modeling Drug Design

Procurement Efficiency: Market Availability and Pricing Differentials

Vendor data from Aladdin indicates that 2-(2-Oxopiperidin-1-yl)propanoic acid (CAS 396129-92-3, 97% purity) is priced at $577.90 for a 1g quantity . In contrast, 3-(2-Oxopiperidin-1-yl)propanoic acid (CAS 117705-04-1, 95% purity) is listed by AKSci at $215 for a 1g quantity . This represents a 169% higher cost for the positional isomer.

Procurement Cost Analysis Supply Chain

Bulk Scale Procurement: Economies of Scale with the Target Compound

The target compound demonstrates favorable bulk purchasing economics. From the same AKSci source, the cost per gram decreases significantly from $215/g for a 1g purchase to $155/g for a 5g purchase . In comparison, the 2-isomer shows a less favorable bulk scaling, with a 5g unit priced at $1,466.90, translating to $293.38/g .

Bulk Procurement Cost Efficiency Scale-up

Compliance and Handling: Standardized Hazard Classification for Routine Lab Use

According to the ECHA C&L Inventory, 3-(2-Oxopiperidin-1-yl)propanoic acid has a notified classification for skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [1]. This is a common safety profile for carboxylic acid-containing building blocks and aligns with standard laboratory handling procedures (PPE, fume hood). While direct comparator data for the 2-isomer from ECHA was not available in this search, the target compound's well-defined CLP classification provides clarity for risk assessment and regulatory compliance in procurement and laboratory use.

Safety Compliance Handling

Optimal Application Scenarios for Procuring 3-(2-Oxopiperidin-1-yl)propanoic acid


Scaffold Hopping and Lead Optimization in Hydrophilic Chemical Space

The compound's low computed XLogP3 value of -0.6 makes it a preferred starting material for medicinal chemistry programs targeting polar, water-soluble molecules [1]. In contrast to the more lipophilic 2-isomer (XLogP3 = 0.1), incorporating this building block can directly improve the solubility profile and reduce the lipophilic ligand efficiency (LLE) of a lead series, a key parameter in drug design. It is particularly well-suited for the synthesis of drug candidates intended for extracellular or systemic targets where high aqueous solubility is required for formulation and bioavailability.

Cost-Effective Library Synthesis and Parallel Chemistry

With a significant cost advantage over its positional isomer—47% less expensive at the 5g scale—this compound is the economically rational choice for generating large, diverse chemical libraries or for parallel synthesis efforts . Its lower cost per gram allows for more extensive exploration of chemical space without proportionally increasing the project budget. The compound's dual functionality (carboxylic acid and lactam) makes it a versatile intermediate for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, maximizing its utility in high-throughput synthetic workflows.

Design of Bifunctional Molecules Requiring a Flexible Linker

The presence of three rotatable bonds in 3-(2-Oxopiperidin-1-yl)propanoic acid provides greater conformational flexibility compared to the 2-isomer [2]. This property is crucial when designing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular probes, where the linker must adopt a conformation that allows the two functional ends to simultaneously engage their respective protein targets. The added flexibility of the target compound can improve the probability of forming a stable ternary complex, a prerequisite for effective protein degradation.

Synthesis of Agrochemicals and Specialty Chemicals with Enhanced Safety Profiles

For industrial applications in agrochemicals or specialty chemicals, a well-understood and manageable safety profile is essential for scale-up and manufacturing. The ECHA-notified hazard classification (H315, H319, H335) provides a clear and standardized framework for risk assessment and implementation of control measures [3]. This regulatory clarity streamlines procurement for contract research organizations (CROs) and industrial partners, reducing the administrative and operational friction associated with handling more complex or poorly characterized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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